3-nitro-4-(propylamino)-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
3-nitro-4-(propylamino)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as 'NTPB' and has been found to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of NTPB is based on its ability to bind to the active site of enzymes and inhibit their activity. It has been found to be a competitive inhibitor of protein kinases, which are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. NTPB has also been shown to inhibit the activity of phosphatases, which are involved in the dephosphorylation of proteins.
Biochemical and Physiological Effects:
NTPB has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases that are involved in cell survival pathways. NTPB has also been found to inhibit the activity of proteases, which are involved in the breakdown of extracellular matrix proteins, leading to the inhibition of cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
NTPB has several advantages for use in laboratory experiments. It is a highly selective inhibitor of certain enzymes, which allows for the investigation of specific biological processes. It is also relatively stable and easy to handle, making it suitable for use in various experimental setups. However, NTPB has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of NTPB in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. NTPB has also been found to have potential applications in the field of neurobiology, where it may be used to investigate the role of certain enzymes in the regulation of neural signaling pathways. Additionally, further research is needed to investigate the potential side effects and toxicity of NTPB, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, NTPB is a synthetic compound that has been widely used in scientific research due to its unique properties. It has potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. NTPB has been found to be a potent inhibitor of several enzymes, including protein kinases, phosphatases, and proteases. Its use in laboratory experiments has several advantages, but also has some limitations. There are several future directions for the use of NTPB in scientific research, including the development of new drugs and investigations into its potential applications in neurobiology.
Scientific Research Applications
NTPB has been extensively used in scientific research as a tool to investigate the role of certain proteins and enzymes in various biological processes. It has been found to be a potent inhibitor of several enzymes, including protein kinases, phosphatases, and proteases. This has led to its use in the development of new drugs that target these enzymes for the treatment of various diseases.
properties
IUPAC Name |
3-nitro-4-(propylamino)-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c1-2-8-21-14-7-6-11(9-15(14)23(25)26)16(24)22-13-5-3-4-12(10-13)17(18,19)20/h3-7,9-10,21H,2,8H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBHYMFPLLBCGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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